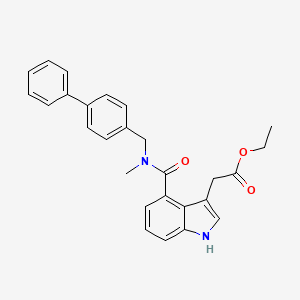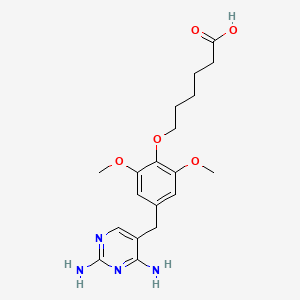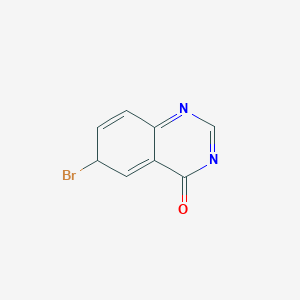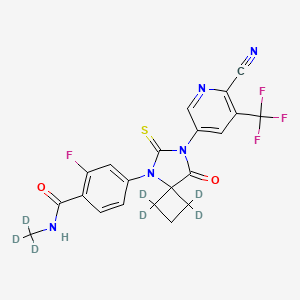
Apalutamide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apalutamide-d7 is a deuterated form of apalutamide, a next-generation oral androgen receptor inhibitor. Apalutamide is primarily used in the treatment of prostate cancer, specifically non-metastatic castration-resistant prostate cancer (nmCRPC). The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of apalutamide due to its enhanced stability and resistance to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apalutamide-d7 involves the incorporation of deuterium atoms into the apalutamide molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Large quantities of starting materials are processed in batches to produce this compound.
Continuous Flow Synthesis: This method allows for the continuous production of this compound, improving efficiency and scalability
Chemical Reactions Analysis
Types of Reactions
Apalutamide-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Scientific Research Applications
Apalutamide-d7 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of apalutamide.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of apalutamide.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving apalutamide.
Biological Research: Studied for its effects on androgen receptor signaling and prostate cancer cell growth
Mechanism of Action
Apalutamide-d7, like apalutamide, exerts its effects by binding to the ligand-binding domain of the androgen receptor. This binding inhibits the translocation of the androgen receptor to the nucleus, preventing it from binding to androgen response elements (AREs) on DNA. This inhibition blocks the transcription of androgen-responsive genes, ultimately reducing the growth and proliferation of prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: Another next-generation androgen receptor inhibitor used in the treatment of prostate cancer.
Darolutamide: A structurally similar compound with a similar mechanism of action.
Bicalutamide: An older androgen receptor inhibitor with a different chemical structure .
Uniqueness
Apalutamide-d7 is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C21H15F4N5O2S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3,5D2,6D2 |
InChI Key |
HJBWBFZLDZWPHF-FJNYTKNASA-N |
Isomeric SMILES |
[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC([2H])([2H])[2H])F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H] |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


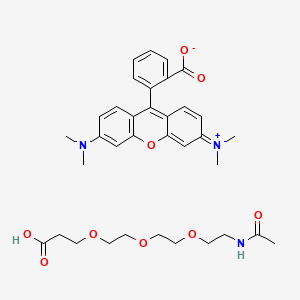
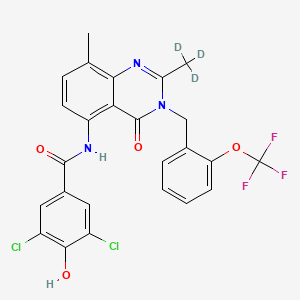
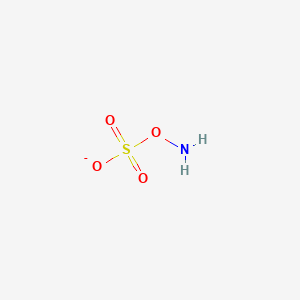
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)





![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
